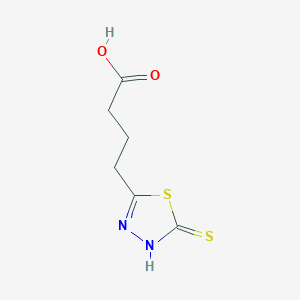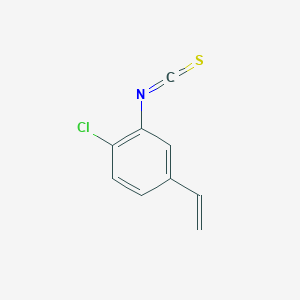
Benzene, 1-chloro-4-ethenyl-2-isothiocyanato-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- is an organic compound with the molecular formula C9H6ClNS It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethenyl group, and an isothiocyanato group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- typically involves the following steps:
Chlorination: Benzene undergoes chlorination in the presence of a catalyst such as iron(III) chloride (FeCl) to form chlorobenzene.
Vinylation: Chlorobenzene is then subjected to a vinylation reaction, where an ethenyl group is introduced using reagents like acetylene in the presence of a catalyst.
Isothiocyanation: The final step involves the introduction of the isothiocyanato group. This can be achieved by reacting the vinylated chlorobenzene with thiophosgene (CSCl) under controlled conditions.
Industrial Production Methods
Industrial production of Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Addition Reactions: The ethenyl group can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Halogens (Cl, Br), hydrogen gas (H) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Addition: Formation of dihalo derivatives, hydrogenated products, etc.
Oxidation and Reduction: Formation of alcohols, ketones, or reduced hydrocarbons.
Aplicaciones Científicas De Investigación
Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- involves its interaction with various molecular targets. The isothiocyanato group is known to react with nucleophiles, such as amino groups in proteins, leading to the formation of covalent bonds. This can result in the modification of protein function and activity, which is of interest in both biological and industrial contexts.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-chloro-4-ethenyl-: Similar structure but lacks the isothiocyanato group.
Benzene, 1-isothiocyanato-4-methyl-: Similar structure but has a methyl group instead of an ethenyl group.
Propiedades
Número CAS |
58590-50-4 |
|---|---|
Fórmula molecular |
C9H6ClNS |
Peso molecular |
195.67 g/mol |
Nombre IUPAC |
1-chloro-4-ethenyl-2-isothiocyanatobenzene |
InChI |
InChI=1S/C9H6ClNS/c1-2-7-3-4-8(10)9(5-7)11-6-12/h2-5H,1H2 |
Clave InChI |
YAYBOLABRIXJHI-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=C(C=C1)Cl)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]](/img/structure/B14614960.png)
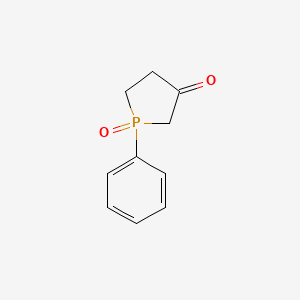
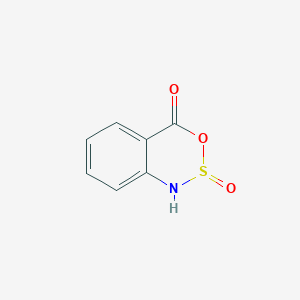
![1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine](/img/structure/B14614995.png)
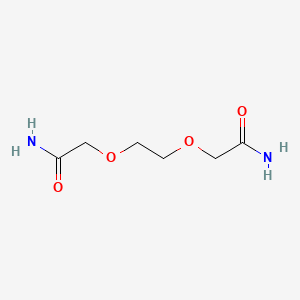
![N,N-Dimethyl-N'-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14615005.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea](/img/structure/B14615007.png)
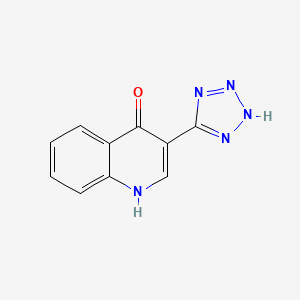
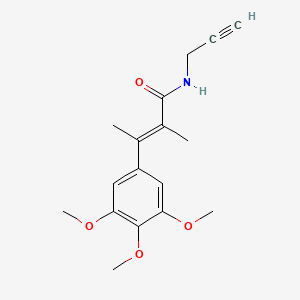
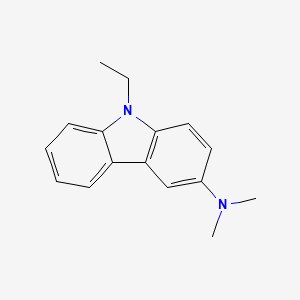
![2-Methoxy-3-[(1R)-3-oxo-1-phenylbutyl]-4H-1-benzopyran-4-one](/img/structure/B14615028.png)
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)

